Cas no 76783-59-0 (Ethyl 3-(trifluoromethyl)benzoate)
Ethyl 3-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-(trifluoromethyl)benzoate
- 3-(Trifluoromethyl)benzoic acid ethyl ester
- Ethyl m-(trifluoromethyl)benzoate
- ethyl 3-trifluoromethylbenzoate
- Ethyl m-trifluoromethylbenzoate
- ethyl-3-(trifluoromethyl)benzoate
- ethyl 3-trifluoromethyl-benzoate
- Ethyl-3-trifluoromethyl benzoate
- MHNBTKIAHHECCQ-UHFFFAOYSA-N
- Benzoic acid, 3-(trifluoromethyl)-, ethyl ester
- KSC496O4J
- WT1853
- SBB095531
- VZ26153
- RP27105
- 76783-59-0
- SY043334
- DS-14312
- CS-0042074
- 3-Trifluoromethylbenzoic acid, ethyl ester
- AKOS005257791
- ETHYL A,A,A-TRIFLUORO-M-TOLUATE
- SCHEMBL1994068
- A917406
- FT-0613929
- Z53834682
- J-520821
- MFCD00013560
- DTXSID40227592
- DTXCID90150083
- DB-056130
-
- MDL: MFCD00013560
- Inchi: 1S/C10H9F3O2/c1-2-15-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6H,2H2,1H3
- InChI Key: MHNBTKIAHHECCQ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C(=O)OCC)C=1)(F)F
- BRN: 1968226
Computed Properties
- Exact Mass: 218.05500
- Monoisotopic Mass: 218.055464
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 26.3
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Liquid
- Density: 1.230±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 28-29 ºC (0.19 Torr)
- Flash Point: 75.3±19.6 ºC,
- Refractive Index: 1.446
- Solubility: Very slightly soluble (0.26 g/l) (25 º C),
- PSA: 26.30000
- LogP: 2.88210
- Solubility: Not determined
Ethyl 3-(trifluoromethyl)benzoate Security Information
- Signal Word:warning
- Hazard Statement: Irritant
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:UN1993
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37
-
Hazardous Material Identification:
- Storage Condition:Ambient temperatures.
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- HazardClass:FLAMMABLE
Ethyl 3-(trifluoromethyl)benzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl 3-(trifluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E858049-5g |
Ethyl 3-(Trifluoromethyl)Benzoate |
76783-59-0 | ≥98% | 5g |
134.10 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006386-5g |
Ethyl 3-(trifluoromethyl)benzoate |
76783-59-0 | 97% | 5g |
437CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006386-25g |
Ethyl 3-(trifluoromethyl)benzoate |
76783-59-0 | 97% | 25g |
1672CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP740-5g |
Ethyl 3-(trifluoromethyl)benzoate |
76783-59-0 | 97% | 5g |
95.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP740-100g |
Ethyl 3-(trifluoromethyl)benzoate |
76783-59-0 | 97% | 100g |
1323.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP740-1g |
Ethyl 3-(trifluoromethyl)benzoate |
76783-59-0 | 97% | 1g |
60CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP740-25g |
Ethyl 3-(trifluoromethyl)benzoate |
76783-59-0 | 97% | 25g |
586CNY | 2021-05-08 | |
| TRC | E936963-50mg |
Ethyl 3-(Trifluoromethyl)benzoate |
76783-59-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E936963-100mg |
Ethyl 3-(Trifluoromethyl)benzoate |
76783-59-0 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E936963-500mg |
Ethyl 3-(Trifluoromethyl)benzoate |
76783-59-0 | 500mg |
$ 80.00 | 2022-06-05 |
Ethyl 3-(trifluoromethyl)benzoate Suppliers
Ethyl 3-(trifluoromethyl)benzoate Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Ethyl 3-(trifluoromethyl)benzoate
Ethyl 3-(trifluoromethyl)benzoate (CAS No. 76783-59-0): A Comprehensive Overview in Modern Chemical Biology
Ethyl 3-(trifluoromethyl)benzoate, identified by its CAS number 76783-59-0, is a significant compound in the realm of chemical biology and pharmaceutical research. This ester derivative of benzoic acid has garnered considerable attention due to its unique structural properties and potential applications in drug development and material science. The presence of a trifluoromethyl group at the third position of the benzoate ring imparts distinct electronic and steric characteristics, making it a valuable scaffold for designing novel bioactive molecules.
The compound's molecular structure, characterized by a benzene ring substituted with a trifluoromethyl group and an ethyl ester moiety, contributes to its versatility in chemical reactions. Such structural features are often exploited in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability, improve binding affinity to biological targets, and influence the overall efficacy of drug candidates.
In recent years, Ethyl 3-(trifluoromethyl)benzoate has been extensively studied for its role in synthesizing various pharmacologically active compounds. Researchers have leveraged its chemical framework to develop inhibitors targeting enzymes involved in inflammatory pathways, such as COX-2 and LOX. The< strong> trifluoromethyl group's electron-withdrawing nature significantly affects the reactivity of adjacent functional groups, enabling precise tuning of molecular interactions. This has opened new avenues for creating more potent and selective therapeutic agents.
The compound's applications extend beyond pharmaceuticals into the realm of materials science. Its ability to form stable complexes with other molecules makes it a promising candidate for developing advanced polymers and liquid crystals. These materials exhibit enhanced thermal stability and mechanical strength, which are critical for high-performance applications in electronics and optoelectronics. The< strong> trifluoromethyl group's influence on intermolecular forces further contributes to the unique properties of these materials.
Recent advancements in synthetic chemistry have enabled more efficient methodologies for producing Ethyl 3-(trifluoromethyl)benzoate on an industrial scale. Catalytic processes involving transition metals have been optimized to achieve high yields while minimizing environmental impact. These innovations align with the growing emphasis on sustainable practices in chemical manufacturing, ensuring that the compound remains accessible for both research and commercial applications.
The biological activity of Ethyl 3-(trifluoromethyl)benzoate has also been explored in the context of natural product synthesis. By incorporating this moiety into bioactive scaffolds derived from plants or microorganisms, scientists aim to enhance the potency and selectivity of natural product-inspired drugs. This approach combines the richness of traditional pharmacognosy with modern synthetic techniques, fostering interdisciplinary collaboration between chemists and biologists.
In conclusion, Ethyl 3-(trifluoromethyl)benzoate (CAS No. 76783-59-0) represents a multifaceted compound with broad implications in chemical biology and pharmaceutical innovation. Its unique structural features, particularly the< strong> trifluoromethyl group, make it a versatile building block for developing next-generation therapeutics and advanced materials. As research continues to uncover new applications for this compound, its significance in both academic and industrial settings is likely to grow even further.
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